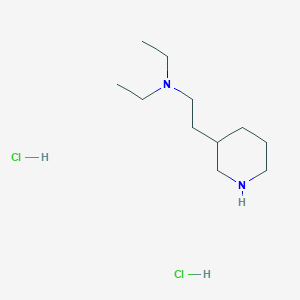
N,N-Diethyl-2-(piperidin-3-yl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its piperidine ring structure, which is a common motif in many pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride typically involves the reaction of piperidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through various techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-2-(3-piperidinyl)-1-ethanone, while substitution reactions can introduce various functional groups onto the piperidine ring.
科学研究应用
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are the subject of ongoing research.
相似化合物的比较
N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine: This compound has a similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-2-(4-piperidinyl)-1-ethanamine: This compound has the piperidine ring substituted at a different position.
N,N-Diethyl-2-(3-pyrrolidinyl)-1-ethanamine: This compound has a pyrrolidine ring instead of a piperidine ring.
Each of these compounds has unique properties and applications, making N,N-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride distinct in its own right.
属性
CAS 编号 |
1220030-40-9 |
|---|---|
分子式 |
C11H25ClN2 |
分子量 |
220.78 g/mol |
IUPAC 名称 |
N,N-diethyl-2-piperidin-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C11H24N2.ClH/c1-3-13(4-2)9-7-11-6-5-8-12-10-11;/h11-12H,3-10H2,1-2H3;1H |
InChI 键 |
SGRBUDSALHUAFY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1CCCNC1.Cl.Cl |
规范 SMILES |
CCN(CC)CCC1CCCNC1.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


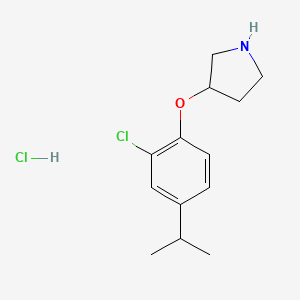
![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)
![4-(((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride](/img/structure/B1424614.png)
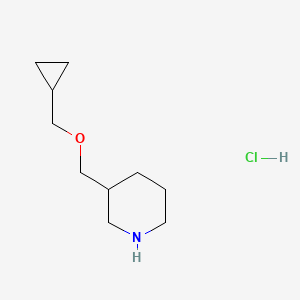

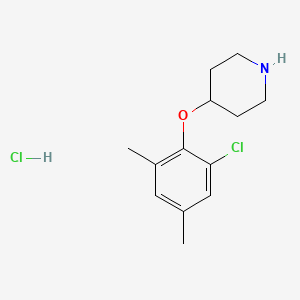
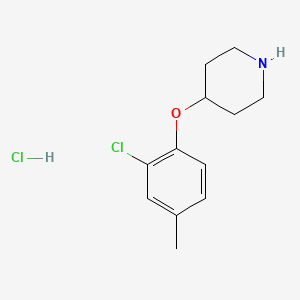
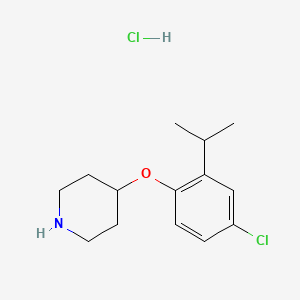

![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1424624.png)
![3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424625.png)
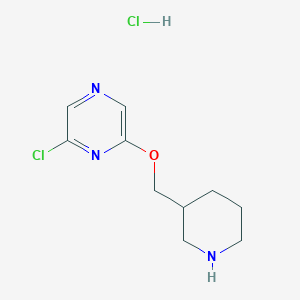
![3-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424627.png)

